[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate is a synthetic organic compound primarily recognized as a crucial intermediate in the multi-step synthesis of Montelukast Sodium. [, ] Montelukast Sodium, a selective antagonist of the leukotriene D4 receptor, is widely used in the pharmaceutical industry for the treatment of asthma and allergic rhinitis. [, ]
The synthesis of [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate involves multiple steps. A detailed and improved process for its synthesis is described in a patent, outlining a method that aims to address limitations and complexities associated with previous synthesis approaches. [] This improved process uses (S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-isopropenylphenyl)propyl methanesulfonate (referred to as "styrene mesylate salt") and couples it with 1-(mercaptomethyl)cyclopropaneacetic acid. [] This coupling reaction is followed by salification with an amine, resulting in the formation of a "styrene amine salt." [] Further steps involve the conversion of the styrene amine salt to the Montelukast amine salt, followed by its conversion to the desired Montelukast free acid or its alkali/alkaline earth metal salt. []
The primary chemical reaction involving [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate, as detailed in the provided literature, is its conversion to Montelukast Sodium. [, ] This transformation likely involves a nucleophilic substitution reaction where the methanesulfonate group (a good leaving group) is displaced by a suitable nucleophile. []
The primary application of [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate in scientific research is its utilization as a key intermediate in the synthesis of Montelukast Sodium. [, ] This application highlights its importance in medicinal chemistry and drug development.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0